4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide -

4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide

Catalog Number: EVT-4574180
CAS Number:
Molecular Formula: C19H23N3O6
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds, designed as tubulin polymerization inhibitors, exhibited promising antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29 []. Notably, compound 7d within this series demonstrated potent activity, inducing apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization similarly to colchicine [].

(-)-trans-(2S,5S)-2-[3-[(2-oxopropyl)sulfonyl]-4-n-propoxy-5-(3- hydroxypropoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (Compound 10)

Compound Description: This diaryltetrahydrofuran derivative exhibits potent platelet-activating factor (PAF) antagonist activity, showing efficacy both in vitro and in vivo []. It demonstrated significant inhibition of PAF binding to human platelet and PMN membranes and effectively inhibited PAF-induced physiological responses such as plasma extravasation, elevated N-acetyl-beta-D-glucosaminidase levels, and bronchoconstriction [].

2-[(3-Cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] Benzoic Acid Derivatives

Compound Description: This group of compounds was synthesized with high stereoselectivity, and their structures were confirmed through spectral and elemental analysis []. These derivatives were subsequently screened for their biological activity, although specific results were not detailed in the provided abstract [].

2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Scaffolds (Compounds 7a-7h)

Compound Description: These compounds were designed and synthesized as part of a research effort focused on discovering new antimicrobial and antioxidant agents []. The study identified compound 6d, a hydrazone precursor to the oxadiazole series, as a potent antimicrobial agent []. Within the oxadiazole series, compounds 7e and 7f exhibited notable antioxidant activity compared to the control, BHT [].

(E)-4-[2-(3,4,5-trimethoxyphenyl)ethenyl]nitrobenzene and its 'Bridge-Flipped' Analogues

Compound Description: This research focused on three push-pull acceptor-π-donor (A-π-D) systems, including (E)-1-nitro-4-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene (I), (E)-3,4,5-trimethoxy-N-(4-nitrobenzylidene)aniline (II), and (E)-4-nitro-N-(3,4,5-trimethoxybenzylidene)aniline (III) []. These compounds were studied for their solid-state structures and potential as second-harmonic generation (SHG) materials []. Of the three, only compound III, a 'bridge-flipped' analog, crystallized in a noncentrosymmetric space group, making it a potential candidate for SHG applications [].

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This compound was studied alongside its analog, 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one, to compare their supramolecular structures []. The key structural difference between the two compounds lies in the substitution pattern on the phenyl ring attached to the prop-2-en-1-one moiety [].

(Z)-2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]-phenylamine

Compound Description: This compound, a vascular disrupting agent, was synthesized using two novel synthetic routes that resulted in higher yields compared to the Wittig method [].

Compound Description: This study focused on synthesizing and evaluating pyrazoline derivatives, including compound 3a, as potential anticancer, anti-inflammatory, and antioxidant agents []. Compound 3a demonstrated potent anticancer activity against the MCF7 breast carcinoma cell line []. Modifications of 3a led to the development of compounds 4a-e (N-substituted phenyl derivatives) and 5a-e (N-substituted phenylcarbothioamide derivatives) []. These modifications led to the identification of compounds with varying activities, including potent antioxidant activity for compounds 4b and 5c, excellent nitric oxide radical scavenging activity for compounds 2a, 4d, and 5b, and pronounced superoxide radical scavenging activity for compounds 2a, 4e, 5a, 5b, and 5c [].

(2-(1H-indolyl)imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone

Compound Description: This compound and its related analogs, characterized by variations in substituents at specific positions, have been identified as potential anticancer agents [].

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Compound Description: This compound's structure was determined through X-ray crystallography, revealing an E configuration for the acyclic imine group []. Crystal packing analysis highlighted the role of weak intermolecular interactions, such as C—H⋯N, C—H⋯S, and C—H⋯π interactions, in stabilizing the crystal structure [].

Benzyl N--3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

Compound Description: This compound, known as Timcodar, has shown potential as a treatment for mycobacterial infections, particularly Mycobacterium tuberculosis [].

1′-Methyl-4′-(3,4,5-trimethoxyphenyl)dispiro[indene-2,3′-pyrrolidine-2′,3′′-indole]-1,2′′,3(1′′H)-trione

Compound Description: The structure of this compound was elucidated using X-ray crystallography, revealing a twisted conformation for the pyrrolidine ring []. The analysis of its crystal structure highlighted the stabilizing role of weak intramolecular C—H⋯O interactions, as well as intermolecular C—H⋯O, N—H⋯O, and N—H⋯N interactions [].

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole (TP-DMBI)

Compound Description: This compound, designed as an n-type dopant for organic thermoelectrics, demonstrated promising results in enhancing the electrical conductivity and thermoelectric power factor of n-type conjugated polymers []. TP-DMBI doped polymer films exhibited a higher Seebeck coefficient and power factor compared to films doped with the common dopant N-DMBI at the same doping levels or similar electrical conductivity levels [].

(E)-3-(2,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: The structure of this compound was solved using X-ray crystallography, providing detailed information about its bond lengths, bond angles, and crystal packing arrangement [].

(E)-1-(3-Methoxy-4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)ethene

Compound Description: This compound was designed as a potential photoaffinity labeling (PAL) reagent for studying tubulin []. Its trans-stilbene structure, confirmed through X-ray crystallography, closely resembles that of other stilbene-based tubulin inhibitors [].

4-(4-bromopheny1)-2,3-dihydro-N,3-bis(3,4,5-trimethoxyphenyl)-2-oxoidmidazole-1-carboxamide (MZ3)

Compound Description: This compound, a 2-oxo-N,3,4-trisubstituted-penylimidazoline-1-carboxamide, was designed based on the structure of combretastatin A-4 []. MZ3 demonstrated specific and potent anti-leukemia activity in both in vitro and in vivo studies []. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, which is triggered by an increase in reactive oxygen species (ROS) levels and the subsequent loss of mitochondrial membrane potential [].

4-(3,4-Dimethoxyphenyl)-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-imidazoline-1-carboxamide

Compound Description: This compound's structure, determined through X-ray crystallography, revealed an almost planar imidazolin-2-one system connected to two planar substituted phenyl groups []. A notable feature of this structure is the roughly planar 3,4,5-trimethoxy-anilinocarbonyl fragment, which forms a dihedral angle of 95.17(9)° with the heterocyclic ring [].

3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines

Compound Description: This series of compounds was synthesized using a [3+2] cycloaddition reaction involving (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone and 1-halo-1-nitroethenes []. The reaction proceeded with high regioselectivity and stereoselectivity, yielding predominantly the 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines as the desired products []. These compounds show promise as potential drug candidates [].

4-(3,4,5-Trimethoxyphenyl)-N3,N5-bis(3-chloro-4-fluoro-phenyl)-2,6-dimethyl-pyridine

Compound Description: This compound's crystal structure, determined through X-ray diffraction, revealed a triclinic crystal system with the space group P-1 []. The structure is characterized by intermolecular N-H…O hydrogen bonds, highlighting the role of hydrogen bonding in its crystal packing [].

Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate

Compound Description: This compound serves as a crucial intermediate in the synthesis of naturally occurring isocoumarins and 3,4-dihydroisocoumarins, including the biologically active (+)-kigelin [].

1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one–1-(4-aminophenyl)-3-(3-bromo-4,5-trimethoxyphenyl)prop-2-en-1-one (0.972/0.028)

Compound Description: This study focuses on a cocrystal comprising 1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and its bromo-substituted analog, 1-(4-aminophenyl)-3-(3-bromo-4,5-trimethoxyphenyl)prop-2-en-1-one, in a 0.972:0.028 ratio []. The cocrystal structure, determined using X-ray crystallography, revealed a non-centrosymmetric packing arrangement stabilized by weak N—H⋯O hydrogen bonds [].

(±)-trans-2-[-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl) methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran (Compound 13)

Compound Description: This compound, a 2,5-diaryl tetrahydrofuran derivative, was synthesized as a potential dual-acting agent with both 5-lipoxygenase inhibitory and PAF antagonistic activities []. Compound 13 exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, demonstrating its potential as a broad-spectrum antibacterial agent [].

5-(3,4,5-trimethoxyphenyl)-2-iodomethyltetrahydrofuran

Compound Description: This compound is a crucial intermediate in the synthesis of acetylcholinesterase inhibitors with potential platelet-activating factor antagonistic activity []. Its trans configuration was confirmed through X-ray crystallography [].

(E)-3-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 3p)

Compound Description: This compound, an EDOT-appended propenone, demonstrated significant cytotoxicity against various human cancer cell lines []. Its mechanism of action involves the inhibition of human topoisomerase I and the induction of cell cycle arrest in the G2/M phase [].

Tetrakis(3,4,5‐trimethoxy‐phenyl)porphinatomanganese(III) 2,3,5,6‐Tetrafluoro‐7,7,8,8‐tetracyanoquinodimethenide ([MnT(MeO)3PP][TCNQF4]·3(o-C6H4Cl2))

Compound Description: This manganese(III) porphyrin complex containing the 3,4,5-trimethoxyphenyl group on the porphyrin ligand was found to be the first example of an isolated [TCNQF4]•− anion stabilized through trans-μ-coordination to Mn(III) []. This compound exhibited interesting magnetic properties, including ferrimagnetic ordering at 7.3 K and metamagnetic behavior [].

N,N'-bis(3,4,5-trimethoxybenzoyl)-2-piperazinylmethyl 2,2-dimethylpropanoate

Compound Description: This compound was investigated as a platelet activating factor (PAF) antagonist []. X-ray crystallography revealed its structure, highlighting a chair conformation for the piperazine ring and the near-perpendicular orientation of the piperazine and trimethoxyphenyl rings []. The crystal packing analysis suggested weak pi-overlap and van der Waals forces as the primary intermolecular interactions [].

Compound Description: These compounds, incorporating a 6-diazo-2,4-cyclohexadienone (o-quinone diazide) ring, were synthesized and characterized as potential photoaffinity labels for tubulin []. Compounds 1a-c exhibited good activity in tubulin assembly inhibition assays, indicating their potential as tools for studying tubulin dynamics [].

N-(4-(diethylamino)phenyl)-N′-(2-mercapto-carboxyethanyl)thiourea (Compound 17)

Compound Description: Compound 17 belongs to a series of chiral thioureas synthesized and evaluated for their anticholinesterase, tyrosinase, and urease enzyme inhibitory activities []. Compound 17 displayed potent anticholinesterase activity, outperforming the standard drug galantamine [].

N-(3,4,5-trimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea (Compound 14)

Compound Description: This compound, a chiral thiourea derivative, exhibited potent anticholinesterase and tyrosinase enzyme inhibitory activities [].

N-(3‐chloro‐2‐methylphenyl)‐5‐(4‐fluoro‐3‐hydroxyphenyl)isoxazole‐3‐carboxamide (Compound 60)

Compound Description: This diarylisoxazole-3-carboxamide derivative was identified as a potent inhibitor of the mitochondrial permeability transition pore (mtPTP) []. It exhibited promising activity in both in vitro assays and a zebrafish model of collagen VI congenital muscular dystrophies [].

3-(5,6,7-trimethoxy-4-oxo-4H-chromen-2-yl)-N-(3,4,5-trimethoxyphenyl) benzamide (TMS-TMF-4f)

Compound Description: This compound exhibited potent anti-proliferative activity against human cervical cancer cells (HeLa and CaSki) with minimal toxicity towards normal ovarian epithelial cells []. It induced apoptosis in cervical cancer cells via caspase activation, Bcl-2 family protein regulation, and mitochondrial membrane potential disruption [].

(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Compound 3e)

Compound Description: This cinnamoyl derivative emerged as a potent anticancer candidate, showing significant cytotoxicity against U87MG (glioblastoma) and SHSY-5Y (neuroblastoma) cell lines without harming healthy human fibroblast cells [].

1-(4-((5-methoxy-2-(3,4,5-trimethoxyphenyl)-1H-indol-1-yl)methyl)phenoxy)-N,N-dimethylethan-1-amine (Compound 100DL-6)

Compound Description: This indole derivative, synthesized via a modified Fischer indole reaction, displayed moderate antifungal activity against Candida kefyr and Candida albicans strains []. It demonstrated synergistic antifungal effects when combined with the known antifungal drug fluconazole and showed a strong affinity for ergosterol, a key component of the fungal cell membrane [].

Properties

Product Name

4-(2-furoyl)-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide

IUPAC Name

4-(furan-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H23N3O6/c1-25-15-11-13(12-16(26-2)17(15)27-3)20-19(24)22-8-6-21(7-9-22)18(23)14-5-4-10-28-14/h4-5,10-12H,6-9H2,1-3H3,(H,20,24)

InChI Key

NHILNVFYHZEHHZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.